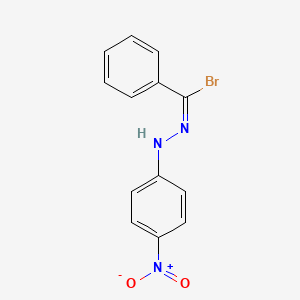

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenecarbohydrazonoyl moiety, making it a valuable reagent in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide typically involves the reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of benzenecarbohydrazonoyl chloride by reacting benzenecarbohydrazide with thionyl chloride.

Step 2: Reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle hazardous chemicals.

化学反応の分析

Types of Reactions

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Major Products Formed

Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the bromine atom is replaced by the nucleophile.

Reduction: The major product is the corresponding amino derivative of the compound.

Oxidation: The major products are typically oxidized derivatives of the hydrazonoyl moiety.

科学的研究の応用

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide has several scientific research applications:

作用機序

The mechanism of action of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide involves its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile used .

類似化合物との比較

Similar Compounds

N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

N-(4-Nitrophenyl)benzenecarbohydrazonoyl iodide: Similar in structure but contains an iodine atom instead of a bromine atom.

Uniqueness

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is unique due to its specific reactivity and the presence of the bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic aromatic substitution reactions .

生物活性

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a compound that belongs to the class of hydrazonoyl halides, which are known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Antimicrobial Properties

Research indicates that hydrazonoyl halides, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting their growth. For instance, studies have demonstrated that derivatives of hydrazonoyl halides can effectively combat resistant strains of bacteria, making them potential candidates for developing new antimicrobial agents .

Antiviral Activity

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess antiviral activity. The compound's structure allows it to interfere with viral replication processes, although specific viral targets and mechanisms remain to be fully elucidated. The compound's ability to inhibit viral enzymes could pave the way for its use in antiviral therapies .

Anthelmintic and Insecticidal Effects

Hydrazonoyl halides have also been recognized for their anthelmintic and insecticidal properties. This compound has shown effectiveness in controlling parasitic infections in agricultural settings by targeting nematodes and other pests. This makes it a valuable candidate for developing eco-friendly pest control solutions .

The biological activities of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of metabolic pathways in microorganisms and parasites. For example, the compound may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial and anthelmintic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydrazonoyl halides demonstrated that compounds similar to this compound exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency .

- Insecticidal Activity : In agricultural trials, formulations containing this compound were tested against common crop pests. Results showed a significant reduction in pest populations, supporting its potential as a biopesticide .

Data Table: Biological Activities of this compound

特性

CAS番号 |

962-13-0 |

|---|---|

分子式 |

C13H10BrN3O2 |

分子量 |

320.14 g/mol |

IUPAC名 |

N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide |

InChI |

InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H |

InChIキー |

BNXSRUVQYMMQEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |

異性体SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br |

正規SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。